molecular formula C7H4Cl2N4O2S B2663116 4-chloro-3-(1H-1,2,3,4-tetrazol-5-yl)benzene-1-sulfonyl chloride CAS No. 57320-76-0

4-chloro-3-(1H-1,2,3,4-tetrazol-5-yl)benzene-1-sulfonyl chloride

Cat. No.: B2663116
CAS No.: 57320-76-0
M. Wt: 279.1
InChI Key: QVMZCJIWFPATQZ-UHFFFAOYSA-N
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Description

4-chloro-3-(1H-1,2,3,4-tetrazol-5-yl)benzene-1-sulfonyl chloride is a chemical compound with the molecular formula C7H4Cl2N4O2S. It is known for its applications in various fields, including chemistry, biology, and industry. This compound is characterized by the presence of a tetrazole ring, which is a five-membered ring containing four nitrogen atoms, and a sulfonyl chloride group, which is a functional group commonly used in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-3-(1H-1,2,3,4-tetrazol-5-yl)benzene-1-sulfonyl chloride typically involves the reaction of 4-chloro-3-nitrobenzenesulfonyl chloride with sodium azide under appropriate conditions. The reaction proceeds through the formation of an intermediate, which is then converted to the desired product by the action of a reducing agent .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of environmentally friendly solvents and reagents is often preferred to minimize the environmental impact of the production process .

Chemical Reactions Analysis

Types of Reactions

4-chloro-3-(1H-1,2,3,4-tetrazol-5-yl)benzene-1-sulfonyl chloride undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the reactions of this compound include sodium azide, reducing agents like sodium borohydride, and various nucleophiles. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired product formation .

Major Products Formed

The major products formed from the reactions of this compound include sulfonamide derivatives, sulfonate esters, and various tetrazole-containing compounds. These products have significant applications in medicinal chemistry and materials science .

Mechanism of Action

The mechanism of action of 4-chloro-3-(1H-1,2,3,4-tetrazol-5-yl)benzene-1-sulfonyl chloride involves its interaction with specific molecular targets and pathways. The sulfonyl chloride group can react with nucleophilic sites on proteins and other biomolecules, leading to the formation of covalent bonds and the inhibition of enzyme activity. The tetrazole ring can also interact with various receptors and enzymes, modulating their activity and leading to specific biological effects.

Comparison with Similar Compounds

Similar Compounds

    4-amino-2-chloro-5-(1H-tetrazol-5-yl)benzenesulfonamide: This compound shares the tetrazole and sulfonyl functional groups but differs in the presence of an amino group instead of a sulfonyl chloride group.

    Losartan potassium: A well-known angiotensin II receptor antagonist that contains a tetrazole ring and is used in the treatment of hypertension.

Uniqueness

4-chloro-3-(1H-1,2,3,4-tetrazol-5-yl)benzene-1-sulfonyl chloride is unique due to its combination of a tetrazole ring and a sulfonyl chloride group, which imparts distinct reactivity and biological activity. This combination makes it a valuable compound in various fields of research and industry.

Properties

IUPAC Name

4-chloro-3-(2H-tetrazol-5-yl)benzenesulfonyl chloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4Cl2N4O2S/c8-6-2-1-4(16(9,14)15)3-5(6)7-10-12-13-11-7/h1-3H,(H,10,11,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QVMZCJIWFPATQZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1S(=O)(=O)Cl)C2=NNN=N2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4Cl2N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

57320-76-0
Record name 4-chloro-3-(1H-1,2,3,4-tetrazol-5-yl)benzene-1-sulfonyl chloride
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